Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-
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Overview
Description
Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)- is a complex organic compound that belongs to the morpholine family. This compound is characterized by the presence of a morpholine ring substituted with a 4-chlorophenylmethyl group and a 2-phenylethyl group. The (2R)- configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)- typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with 4-chlorobenzyl chloride, followed by the addition of a 2-phenylethyl group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)- is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound is investigated for its potential use in medicinal chemistry. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound is
Properties
Molecular Formula |
C19H22ClNO |
---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C19H22ClNO/c20-18-9-6-17(7-10-18)14-21-12-13-22-19(15-21)11-8-16-4-2-1-3-5-16/h1-7,9-10,19H,8,11-15H2 |
InChI Key |
CVKXGRRJHJHUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)Cl)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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